2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide
Beschreibung
This compound features an imidazo[1,2-c]quinazoline core, a bicyclic heterocycle fused with a quinazoline ring. The structure includes a 2-benzyl substituent, a 3-oxo group, and a thioether-linked propanamide moiety with an N-phenyl substitution at position 3. Its synthesis, as inferred from related imidazo[1,2-c]quinazoline derivatives, likely involves a one-pot reaction starting from 2-amino nitriles and ethyl 2-[N-(methylthiothiocarbonyl)-amino]acetate in DMF, enabling efficient cyclization and functionalization .
Eigenschaften
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-17(24(31)27-19-12-6-3-7-13-19)33-26-29-21-15-9-8-14-20(21)23-28-22(25(32)30(23)26)16-18-10-4-2-5-11-18/h2-15,17,22H,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDZZQIDXPBGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Imidazoquinazoline Core: The initial step involves the condensation of an appropriate benzylamine with a quinazoline derivative under acidic conditions to form the imidazoquinazoline core.
Thioether Formation: The next step involves the introduction of a thiol group to the imidazoquinazoline core. This is typically achieved by reacting the core with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are critical in various cellular processes, including signal transduction and cell proliferation. Inhibiting specific kinases can have therapeutic effects in treating cancers.
Preliminary studies indicate that 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide exhibits significant inhibitory effects on target kinases involved in cancer progression. This makes it a candidate for further development as an anticancer agent.
Anticancer Activity
Research has shown that compounds with similar structures to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide demonstrate anticancer properties. For instance, studies involving related compounds have reported efficacy against various cancer cell lines, including prostate and colon cancers. The mechanism often involves induction of apoptosis and inhibition of tumor growth through targeted kinase pathways .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the anticancer efficacy of a related compound on human prostate cancer cells. The results indicated that the compound induced significant cytotoxicity and inhibited cell proliferation through apoptosis pathways. The study concluded that compounds similar to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide could be promising candidates for further development in cancer therapies .
Case Study 2: Neurological Applications
Another area of interest is the potential application of this compound in neurology. Similar compounds have been investigated for their anticonvulsant properties. A study indicated that these compounds could protect against seizures in animal models, suggesting a potential application in treating epilepsy or other seizure disorders .
Pharmacological Insights
The pharmacological profile of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide suggests it may possess favorable safety margins and efficacy profiles based on preliminary studies involving related compounds. The structure allows for interactions with various biological targets, enhancing its therapeutic potential.
Wirkmechanismus
The mechanism of action of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide involves the inhibition of two key enzymes:
Phosphatidylinositol 3-Kinase (PI3K): The compound inhibits PI3K, which is involved in various cellular processes such as cell growth, proliferation, and survival.
Histone Deacetylase (HDAC): The compound also inhibits HDAC, which is involved in the regulation of gene expression through epigenetic modifications.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Imidazo[1,2-c]quinazoline Cores
Compounds like imidazo[1,2-c]thiazolo[5,4-e]pyrimidine (5b) and benzothieno[3,2-e]imidazo[1,2-c]pyrimidine (5e,5f) share the imidazo[1,2-c]quinazoline backbone but differ in fused heterocyclic systems (e.g., thiazolo, benzothieno) and substituents. For example:
Key Differences :
- The target compound’s thio-N-phenylpropanamide chain is distinct from the fused heterocycles in 5b or 5e, which may alter electronic properties and steric bulk.
1,2,4-Triazole-Based Analogues
Derivatives like 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7a–7c) replace the imidazoquinazoline core with a 1,2,4-triazole ring.
Key Differences :
- Synthesis : The triazole derivatives require multi-step synthesis (e.g., cyclization of 3-bromobenzohydrazide), contrasting with the one-pot method for imidazoquinazolines .
- Electronic Properties : The triazole compounds exhibit UV-Vis absorption at ~295–298 nm, suggesting π→π* transitions influenced by the triazole core and bromophenyl substituents . The target compound’s absorption profile remains unreported but may differ due to its extended conjugation.
Benzoxazepin Derivatives
2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (12) shares a benzyl group and amide chain but features a benzoxazepin core.
Key Differences :
- Synthesis involves hydrolysis (LiOH) and acid-mediated cyclization, which may limit scalability compared to the target compound’s one-pot route .
Substituent Variations in Propanamide Chains
The target compound’s N-phenylpropanamide group contrasts with analogues like N-isopropylacetamide (mentioned in ). The phenyl group increases aromaticity and may improve π-stacking interactions in biological targets, whereas alkyl chains (e.g., isopropyl) could enhance solubility.
Biologische Aktivität
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O2S |
| Molecular Weight | 468.6 g/mol |
| CAS Number | 1189980-93-5 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
These properties are crucial for understanding the compound's behavior in biological systems and its applicability in drug development.
Synthesis
The synthesis of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide involves several key steps that optimize yield and purity. The synthetic pathway typically includes the formation of the imidazoquinazoline core followed by thiol modification and amide formation. Various studies have reported enhancements in synthetic techniques to improve the efficiency of these processes.
Kinase Inhibition
Preliminary studies indicate that 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide exhibits potent inhibitory effects on specific kinases. Kinases are critical enzymes involved in various cellular processes such as signal transduction and cell division. Inhibition of these enzymes can lead to significant therapeutic effects in conditions like cancer.
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide possess antimicrobial properties. For instance, related benzoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 µg/mL to as low as 7.81 µg/mL, indicating a broad spectrum of antimicrobial activity .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. For example, derivatives based on similar structures have demonstrated significant reductions in cell viability in colorectal cancer (HCT116) cells. One study reported an IC50 value of approximately 28.85 µg/mL for a closely related compound, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have focused on the biological activity of quinazoline derivatives:
- Anticancer Activity : A study investigated a series of quinazoline derivatives and found that those with modifications similar to 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- Kinase Inhibition : Another study evaluated the kinase inhibition profile of related compounds and found them effective against various kinases involved in cancer progression. This highlights the therapeutic potential of targeting kinase pathways using this class of compounds .
Q & A
Q. What are the common synthetic routes for 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the imidazoquinazoline core via condensation of 2-aminobenzamide with benzaldehyde derivatives in DMF, catalyzed by sodium disulfite .
- Step 2 : Introduction of the thiol group at position 5 using sulfurizing agents (e.g., Lawesson’s reagent) .
- Step 3 : Acylation with N-phenylpropanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Key Optimization : Temperature control (<60°C) and solvent selection (e.g., DMF for polar intermediates) are critical to avoid side reactions .
Q. How is the compound characterized for purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thioether and acyl groups (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., m/z 497.15 [M+H]) .
Q. What in vitro assays are used for preliminary anticancer activity screening?
- Methodological Answer :
- MTT/Proliferation Assays : Tested against cancer cell lines (e.g., MCF-7, A549) with IC values calculated using nonlinear regression .
- Control Experiments : Include cisplatin or doxorubicin as positive controls and solvent-only treatments for baseline correction .
Advanced Research Questions
Q. How can researchers evaluate the compound’s selectivity for kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to measure inhibition at 1 µM. Prioritize kinases with >50% inhibition .
- Structural Analysis : Molecular docking (e.g., AutoDock Vina) against ATP-binding pockets of target kinases (e.g., EGFR, VEGFR2) identifies key interactions (e.g., hydrogen bonds with quinazoline-N1) .
- SPR/BLI Binding Studies : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (K) for prioritized targets .
Q. How to reconcile contradictory biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) and compound solubility (e.g., DMSO vs. cyclodextrin formulations) .
- Metabolic Stability Check : Perform microsomal assays (human liver microsomes + NADPH) to rule out rapid degradation in certain models .
- Structural Analog Comparison : Synthesize and test analogs (e.g., replacing benzyl with methyl groups) to isolate activity-contributing motifs .
Q. What strategies optimize bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the thioether position to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release; characterize with dynamic light scattering (Note: Exclude commercial sources like BenchChem per guidelines).
- Pharmacokinetic Profiling : Monitor plasma concentration (LC-MS/MS) after IV and oral administration in rodents to calculate bioavailability (F%) .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to resolve discrepancies?
- Methodological Answer :
- Dose-Response Repetition : Retest IC in triplicate across multiple cell lines, ensuring consistent seeding density and incubation times .
- Check Contaminants : Analyze batch purity via LC-MS; impurities >2% may artifactually alter activity .
- Pathway Analysis : RNA-seq or phosphoproteomics on treated vs. untreated cells identifies off-target effects (e.g., unintended MAPK activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
